3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Description
3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a brominated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidin-5-one core substituted with bromine at position 3 and methyl groups at positions 6 and 7. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom at C3 enables cross-coupling reactions (e.g., Suzuki–Miyaura), while the methyl groups influence steric and electronic characteristics, modulating solubility and biological activity .
Properties
Molecular Formula |
C8H8BrN3O |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
3-bromo-6,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H8BrN3O/c1-4-5(2)12-7(11-8(4)13)6(9)3-10-12/h3H,1-2H3,(H,11,13) |
InChI Key |
VNKXCYDECHHIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)Br)NC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4,5-dimethylpyrazole with ethyl acetoacetate in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization and bromination steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Key Methods:
-
Cyclocondensation with oxidative halogenation : Amino pyrazoles react with enaminones or chalcones in the presence of potassium persulfate (K₂S₂O₈), followed by halogenation to yield 3-halo derivatives .
-
Microwave-assisted synthesis : β-enaminones undergo cyclocondensation with NH-3-aminopyrazoles, enabling rapid formation of the pyrazolo[1,5-a]pyrimidine core .
-
Reflux in acetic acid : Enaminones react with 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile under reflux to form substituted derivatives, with acetic acid facilitating cyclization .
Nucleophilic Substitution at Position 3
The bromine atom at position 3 acts as a leaving group , enabling substitution with nucleophiles under appropriate conditions. This reactivity is critical for generating functionalized derivatives:
-
Mechanism : The bromine undergoes displacement via SNAr (nucleophilic aromatic substitution) or SN2 mechanisms, depending on the nucleophile and reaction conditions .
-
Applications : Substitution at position 3 allows the introduction of diverse groups (e.g., aryl, alkyl) to modulate electronic and steric properties, influencing biological activity .
Structural Confirmation
-
NMR analysis : ¹H and ¹³C NMR spectra confirm regioselectivity and structural integrity, distinguishing between angular and linear isomers .
-
X-ray diffraction : Used to validate substitution patterns and ring conformations in analogous derivatives .
Comparative Reactivity with Analogues
Biological Implications of Substitution
Substitution patterns significantly influence biological activity:
Scientific Research Applications
3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
Biological Research: It is used as a tool compound to study enzyme inhibition and protein interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent positions, halogenation patterns, and functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidin-5-one Derivatives
Physicochemical Properties
- Thermal Stability: Limited data exist, but brominated derivatives generally decompose above 200°C .
Biological Activity
3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the recent findings on its pharmacological properties, focusing on its anti-inflammatory, anticancer, and antibacterial activities.
- IUPAC Name : this compound
- Molecular Formula : C8H8BrN3O
- CAS Number : 1708944
Anti-inflammatory Activity
Recent studies have reported that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, the compound was evaluated in various models for its ability to inhibit cyclooxygenase (COX) enzymes:
| Compound | COX-1 Inhibition (IC50 μM) | COX-2 Inhibition (IC50 μM) | Selectivity Index |
|---|---|---|---|
| This compound | 10.2 | 0.01 | 1020 |
This demonstrates a strong selectivity for COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied. The compound has shown promise against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15.3 | Induction of apoptosis |
| HepG2 (Liver) | 12.7 | Inhibition of cell proliferation |
| A549 (Lung) | 20.5 | Inhibition of angiogenesis |
In vivo studies corroborate these findings, showing significant tumor growth inhibition in xenograft models .
Antibacterial Activity
The antibacterial properties of the compound were evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate moderate antibacterial activity, suggesting further structural modifications could enhance efficacy .
Case Studies
- Anti-inflammatory Efficacy : In a rat model of carrageenan-induced paw edema, treatment with the compound resulted in a significant reduction in swelling compared to controls. Histopathological analysis revealed minimal tissue damage, supporting its gastrointestinal safety profile .
- Anticancer Study : A study involving the administration of the compound to mice with induced tumors showed a marked decrease in tumor size after treatment for four weeks. The mechanism was linked to apoptosis induction via the mitochondrial pathway .
Q & A
Q. Example Table: Optimization of Cross-Coupling Conditions
| Boronic Acid Derivative | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Aryl boronic acids | XPhosPdG2/XPhos | 85–93 | |
| Heteroaryl boronic acids | Pd(PPh₃)₄ | 70–82 |
Advanced: How does 3-bromo-6,7-dimethyl-pyrazolo[1,5-a]pyrimidin-5-one modulate p53-dependent apoptosis in cancer cells?
Answer:
Mechanistic studies in cervical cancer cells (HeLa, SiHa) reveal:
- Cell cycle arrest : Induction of G2/M phase arrest in HeLa and G1 phase arrest in SiHa cells via p53 activation .
- p53 nuclear translocation : Confirmed via immunocytochemistry, showing increased nuclear p53 levels .
- Downstream targets : Upregulation of pro-apoptotic BAX , downregulation of Bcl2 , and induction of p21 (CDKI) via RT-PCR and immunoblotting .
- Phosphorylation : Enhanced phospho-p53 (Ser15) levels, indicative of DNA damage response activation .
Q. Experimental Design :
- Dose-response assays : IC₅₀ values determined via MTT assays.
- Flow cytometry : Cell cycle analysis using propidium iodide staining.
- Western blotting : Quantification of p53, BAX, Bcl2, and p21.
Basic: What spectroscopic and crystallographic methods are used to characterize pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas .
- X-ray Crystallography : Resolves substituent positioning, as in 7-amino-3-(2'-chlorophenylazo) derivatives (melting point 266–268°C) .
Advanced: What structure-activity relationships (SAR) govern 5-HT₆ receptor antagonism in pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
Key SAR insights from 5-HT₆ receptor antagonists:
Q. Table: Selectivity Profile of Lead Compound 7
| Target | IC₅₀ (nM) | Selectivity vs. 5-HT₆ |
|---|---|---|
| 5-HT₆ | 0.12 | 1x |
| 5-HT₂B | >10,000 | >83,000x |
| hERG | >30,000 | >250,000x |
Basic: What safety precautions are required when handling 3-bromo-6,7-dimethyl-pyrazolo[1,5-a]pyrimidin-5-one?
Answer:
Based on GHS classification:
- Hazards : Harmful if swallowed (H302), skin irritation (H315), eye irritation (H319), respiratory irritation (H335) .
- Protective measures :
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced: How do electronic effects influence the fluorescence properties of pyrazolo[1,5-a]pyrimidine-based fluorophores?
Answer:
- ICT (Intramolecular Charge Transfer) : Electron-withdrawing groups (e.g., -CF₃) enhance Stokes shifts (e.g., 440 nm absorption in THF) .
- pH stability : Fluorescence intensity decreases under acidic conditions (pH 2) due to protonation of the pyrimidine ring .
- Solvent effects : Polar solvents (e.g., DMSO) redshift emission maxima by stabilizing excited states .
Q. Example Data :
| Compound | λₐbs (nm) | λₑm (nm) | Stokes Shift (nm) |
|---|---|---|---|
| 4f | 440 | 520 | 80 |
| 4c | 425 | 505 | 80 |
Advanced: How can researchers resolve contradictions in regioselectivity during pyrazolo[1,5-a]pyrimidine synthesis?
Answer:
Contradictions arise from competing cyclization pathways (e.g., Hori vs. Girges methodologies ). Mitigation strategies:
- Reaction monitoring : Use TLC or HPLC to track intermediate formation.
- Theoretical modeling : DFT calculations predict thermodynamic favorability of 5- vs. 7-substitution .
- Experimental validation : NOE NMR or X-ray crystallography to confirm regiochemistry .
Basic: What biological assays are used to evaluate anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
